2-[(E)-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]-8-methoxyquinoline
Description
2-[(E)-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]-8-methoxyquinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents.
Properties
IUPAC Name |
2-[(E)-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]-8-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-23-17-5-3-4-12-6-8-15(22-18(12)17)9-7-13-10-14(20)11-16(21)19(13)24-2/h3-11H,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRAAENQTRBVLS-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC(=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC(=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]-8-methoxyquinoline typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,5-dichloro-2-methoxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with 8-methoxyquinoline in the presence of a base such as sodium hydroxide to form the intermediate product.
Dehydration: The intermediate product is then dehydrated to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]-8-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
2-[(E)-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]-8-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and anticancer agent.
Biochemistry: Used in the study of cellular pathways and protein function.
Material Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic applications.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]-8-methoxyquinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA replication in pathogens, leading to their death or inhibition of growth. The exact pathways can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene
- 3,5-dichloro-2-ethoxybenzaldehyde
Uniqueness
2-[(E)-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]-8-methoxyquinoline is unique due to its specific substitution pattern on the quinoline ring, which can confer distinct biological activities and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
